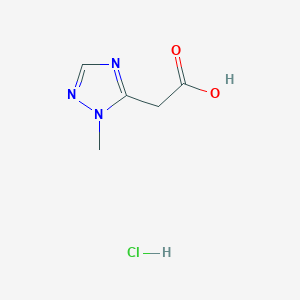

2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride

CAS No.: 1803604-10-5

Cat. No.: VC3036625

Molecular Formula: C5H8ClN3O2

Molecular Weight: 177.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803604-10-5 |

|---|---|

| Molecular Formula | C5H8ClN3O2 |

| Molecular Weight | 177.59 g/mol |

| IUPAC Name | 2-(2-methyl-1,2,4-triazol-3-yl)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C5H7N3O2.ClH/c1-8-4(2-5(9)10)6-3-7-8;/h3H,2H2,1H3,(H,9,10);1H |

| Standard InChI Key | NCPWZXBVSJBSQS-UHFFFAOYSA-N |

| SMILES | CN1C(=NC=N1)CC(=O)O.Cl |

| Canonical SMILES | CN1C(=NC=N1)CC(=O)O.Cl |

Introduction

2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride is a chemical compound with a molecular formula of C5H8ClN3O2 and a molecular weight of 177.59 g/mol . It is identified by the CAS number 1803604-10-5. This compound is a derivative of 1,2,4-triazole, which is a heterocyclic aromatic organic compound. The presence of the hydrochloride salt form indicates that it is likely used in applications where solubility and stability are crucial.

Synthesis and Preparation

The synthesis of 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride involves the formation of the triazole ring followed by the introduction of the acetic acid moiety. While specific synthesis methods for this compound are not detailed in the available literature, similar compounds are often synthesized through condensation reactions or metal-catalyzed coupling reactions.

Applications and Uses

While specific applications of 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride are not widely documented, compounds with similar structures are often used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The presence of the hydrochloride salt form suggests potential use in formulations where improved solubility is required.

Suppliers and Availability

This compound is available from several suppliers globally, including Hangzhou MolCore BioPharmatech Co., Ltd. in China . Suppliers typically provide the compound in a hydrochloride form, which is suitable for various applications requiring enhanced solubility.

Safety and Handling

Handling of 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride requires caution due to its potential to cause irritation. It should be stored in an inert atmosphere and handled with protective equipment to minimize exposure.

Research Findings

Research on this specific compound is limited, but studies on similar triazole derivatives have shown potential in various fields, including medicinal chemistry and materials science. The development of efficient synthesis methods for triazole-based compounds has been a focus of recent research, aiming to improve yield and reduce environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume